molecular formula C25H19ClN2O2S2 B11186757 2-[(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1,2-diphenylethanone

2-[(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1,2-diphenylethanone

Cat. No.: B11186757
M. Wt: 479.0 g/mol
InChI Key: SBSAORUUNUKHDP-UHFFFAOYSA-N
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Description

2-[(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1,2-diphenylethanone is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a chlorophenyl group and a diphenylethanone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1,2-diphenylethanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the chlorophenyl group and the diphenylethanone moiety. Common reagents used in these reactions include sulfur-containing compounds, chlorinated aromatic compounds, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1,2-diphenylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

2-[(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1,2-diphenylethanone has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 2-[(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1,2-diphenylethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
  • 2-[(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(8-ethoxy-4,4-dimethyl-1-sulfanylidene-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethan-1-one

Uniqueness

The uniqueness of 2-[(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1,2-diphenylethanone lies in its specific substitution pattern and the combination of functional groups. This unique structure allows it to interact with a distinct set of molecular targets, making it valuable for specific research applications.

Properties

Molecular Formula

C25H19ClN2O2S2

Molecular Weight

479.0 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-2-(2-oxo-1,2-diphenylethyl)sulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C25H19ClN2O2S2/c26-19-11-13-21(14-12-19)31-16-20-15-22(29)28-25(27-20)32-24(18-9-5-2-6-10-18)23(30)17-7-3-1-4-8-17/h1-15,24H,16H2,(H,27,28,29)

InChI Key

SBSAORUUNUKHDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)SC3=NC(=CC(=O)N3)CSC4=CC=C(C=C4)Cl

Origin of Product

United States

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